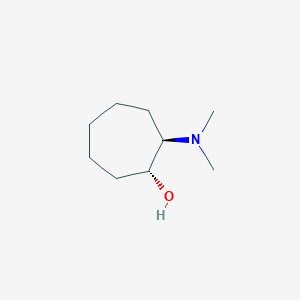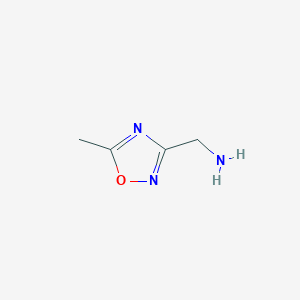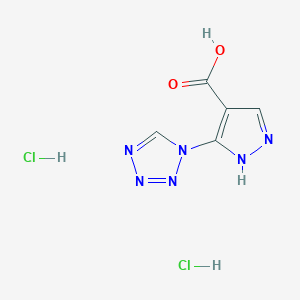
(1R,2R)-2-(dimethylamino)cycloheptan-1-ol
Descripción general
Descripción
(1R,2R)-2-(Dimethylamino)cycloheptan-1-ol, more commonly known as DMCHeptanol, is a cyclic organic compound that has been studied for its potential applications in the field of organic synthesis and scientific research. DMCHeptanol is a versatile molecule with a wide range of applications due to its unique structure, which consists of a seven-membered ring with two nitrogen atoms and two methyl groups. The compound has been studied for its ability to act as a chiral center and as a source of stereoselective synthesis. In
Aplicaciones Científicas De Investigación
DMCHeptanol has been studied for its potential applications in scientific research. Due to its unique structure, DMCHeptanol has been used as a chiral center in asymmetric synthesis, as well as a source of stereoselective synthesis. Additionally, DMCHeptanol has been used as a building block in the synthesis of various compounds, such as peptides and peptidomimetics. Furthermore, the compound has been used as a catalyst in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of DMCHeptanol is not yet fully understood. However, it is believed that the compound acts as a chiral center in asymmetric synthesis, as well as a source of stereoselective synthesis. Additionally, DMCHeptanol is believed to act as a catalyst in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMCHeptanol have not been studied in detail. However, the compound has been shown to have some anti-inflammatory and antioxidant properties. Additionally, DMCHeptanol has been shown to have some potential anti-cancer effects, as well as anti-microbial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMCHeptanol for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of using DMCHeptanol for laboratory experiments is the lack of detailed information regarding its biochemical and physiological effects.
Direcciones Futuras
There are several possible future directions for research on DMCHeptanol. These include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in medicine. Additionally, further studies on the synthesis of DMCHeptanol and its derivatives could lead to new and improved methods for synthesizing the compound. Finally, further studies on the use of DMCHeptanol as a chiral center and as a source of stereoselective synthesis could lead to new and improved methods for synthesizing organic compounds.
Propiedades
IUPAC Name |
(1R,2R)-2-(dimethylamino)cycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10(2)8-6-4-3-5-7-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVHQKPVPFXPDJ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(dimethylamino)cycloheptan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1389799.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid](/img/structure/B1389800.png)
![5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1389801.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1389805.png)



![3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1389809.png)
![2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389813.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide](/img/structure/B1389814.png)